2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone - 2034473-76-0

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Catalog Number: EVT-2503838
CAS Number: 2034473-76-0
Molecular Formula: C18H21N3O4
Molecular Weight: 343.383
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor with an IC50 of 40 nM. [] It demonstrates significant antiproliferative activity against FLT3-ITD positive AML cancer cell lines (MV4-11 and MOLM13/14). [] CHMFL-FLT3-122 exhibits selectivity over BTK and c-KIT kinases, potentially reducing the risk of myelosuppression toxicity. [] In vivo studies show good bioavailability (30%) and tumor growth suppression in MV4-11 xenograft models without significant toxicity. []

Relevance: While structurally distinct from 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, CHMFL-FLT3-122 shares a key feature: both contain a pyrimidine ring. This structural motif is crucial for interacting with specific kinases, highlighting a potential for shared pharmacological properties. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 is a selective brain-penetrant PDE9A inhibitor. [, ] Developed through structure-based drug design, it exhibits high selectivity for PDE9A over other PDE family members by targeting specific residues in the catalytic site. [, ] PF-04447943 demonstrates excellent pharmacokinetic properties in various species, including humans. [, ] It has been shown to elevate cGMP levels in the brain and CSF of rodents, enhancing cognitive function in rodent models. [, ] PF-04447943 also exhibits synaptic stabilization in amyloid precursor protein (APP) transgenic mice. [, ] Clinical trials indicate good tolerability in humans with confirmed elevation of cGMP in the cerebral spinal fluid of healthy volunteers. [, ]

Relevance: Similar to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, PF-04447943 incorporates a pyrimidine ring within its structure. [, ] This shared feature suggests a possible overlap in their chemical and biological properties, particularly in interacting with specific targets within the central nervous system.

1-[(3S)-3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one (TAS-120)

Compound Description: TAS-120 is an irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family. [, ] Currently in phase I/II clinical trials for patients with FGFR aberrations in advanced metastatic solid tumors. [, ] TAS-120 covalently binds to a cysteine residue within the P-loop of the FGFR tyrosine kinase domain. [, ] It exhibits a remarkably fast reaction rate in forming the covalent complex. [, ] Structural analysis reveals that TAS-120's ability to conformationally sample the FGFR P-loop contributes significantly to its reactivity. [, ]

Relevance: Both TAS-120 and 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone possess a dimethoxyphenyl moiety. [, ] This shared structural element suggests potential similarities in their physicochemical properties and possible interactions with biological targets, particularly those involving aromatic ring recognition.

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC)

Compound Description: PDDC is a selective and potent inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 300 nM. [, ] It exhibits substantial oral bioavailability (88%) and brain penetration (AUCbrain/AUCplasma = 0.60). [, ] PDDC effectively inhibits exosome release both in vitro and in vivo. [, ] This compound shows promise as a potential therapeutic agent for Alzheimer's disease (AD), given its favorable pharmacodynamics and pharmacokinetic properties. [, ]

Relevance: PDDC, like 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, contains a 3,4-dimethoxyphenyl group. [, ] This shared structural feature suggests that these compounds might exhibit similarities in their binding affinities and interactions with specific biological targets, potentially influencing their pharmacological profiles.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 38 nM for the human A2B receptor. [] It shows high selectivity over other adenosine receptor subtypes (A1, A2A, and A3). [] MRE2028F20 belongs to a new family of 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivatives with potent A2B receptor antagonistic activity. []

Relevance: MRE2028F20 is directly related to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone through the presence of the 3,4-dimethoxyphenyl group. [] This shared structural feature suggests potential similarities in their physicochemical properties and possible interactions with biological targets, particularly those involving aromatic ring recognition.

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 is another highly potent and selective A2B adenosine receptor antagonist with a Ki of 5.5 nM for the human A2B receptor. [] It exhibits remarkable selectivity against other adenosine receptor subtypes (A1, A2A, and A3) with Ki values exceeding 1000 nM. [] MRE2029F20 demonstrates antagonistic activity in the cyclic AMP assay, effectively inhibiting the stimulatory effect of NECA. []

Relevance: Although MRE2029F20 does not share the same core structure as 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, both compounds are classified as xanthine derivatives. [] This shared chemical class implies a potential for similar biological activities and interactions with adenosine receptors, specifically targeting the A2B subtype.

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 is a potent and selective A2B adenosine receptor antagonist with a Ki of 12 nM for the human A2B receptor. [] It displays excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A3), with Ki values exceeding 1000 nM. [] Like MRE2029F20, MRE2030F20 also acts as an antagonist in the cyclic AMP assay, effectively inhibiting the stimulatory effects of NECA. []

Relevance: MRE2030F20 is structurally related to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone because both compounds contain a 3,4-dimethoxyphenyl moiety. [] This shared structural feature suggests potential similarities in their binding affinities and interactions with specific biological targets, particularly those involving aromatic ring recognition.

Properties

CAS Number

2034473-76-0

Product Name

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone

Molecular Formula

C18H21N3O4

Molecular Weight

343.383

InChI

InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3

InChI Key

OVZOMYFHEUEFMO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.